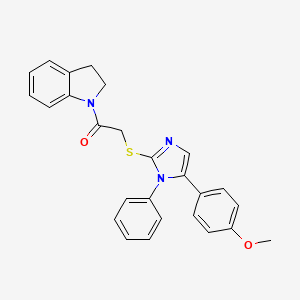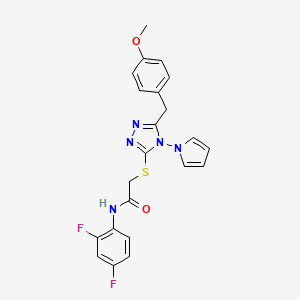![molecular formula C9H9Cl2N3O B2405843 [5-(4-氯苯基)-1,3,4-恶二唑-2-基]甲胺盐酸盐 CAS No. 1228880-21-4](/img/structure/B2405843.png)
[5-(4-氯苯基)-1,3,4-恶二唑-2-基]甲胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride is a heterocyclic compound that belongs to the class of oxadiazoles
科学研究应用
Chemistry
In chemistry, [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has shown significant biological activity, including antibacterial, antifungal, and antiviral properties. It is often used in the development of new antimicrobial agents.
Medicine
In medicine, [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride is studied for its potential therapeutic applications. It has been investigated for its anti-inflammatory, anticancer, and anticonvulsant activities.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable component in various manufacturing processes.
作用机制
Target of Action
Similar oxadiazole derivatives have been found to inhibit egfr and erbb2 receptors . These receptors play a crucial role in cell signaling pathways that regulate cell growth and differentiation .
Mode of Action
It’s suggested that the activities of similar oxadiazole derivatives can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction with its targets could lead to changes in the cellular processes controlled by these targets.
Biochemical Pathways
The inhibition of egfr and erbb2 receptors by similar compounds can affect various cellular pathways, including the mapk, pi3k/akt, and jak/stat signaling pathways . These pathways are involved in cell proliferation, survival, and differentiation.
Result of Action
Similar oxadiazole derivatives have been found to induce apoptosis and resist the cell cycle at the g2/m phase, thereby inhibiting the growth of certain cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride typically involves the reaction of 4-chlorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate. The resulting oxadiazole intermediate is then treated with formaldehyde and hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxadiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other functionalized heterocyclic compounds.
相似化合物的比较
Similar Compounds
- [5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride
- [5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride
- [5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride
Uniqueness
Compared to similar compounds, [5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride exhibits unique properties due to the presence of the 4-chlorophenyl group. This structural feature enhances its biological activity and makes it a more potent compound in various applications.
Conclusion
[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride is a versatile compound with significant potential in multiple fields. Its unique chemical structure and diverse reactivity make it a valuable tool for scientific research and industrial applications. Continued studies on this compound will likely uncover even more uses and benefits, further solidifying its importance in the scientific community.
属性
IUPAC Name |
[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-6(2-4-7)9-13-12-8(5-11)14-9;/h1-4H,5,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMLOZOANYHZOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CN)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-Dichloro-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2405760.png)
![3-(4-benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2405761.png)
![Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2405762.png)

![2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 2,4-dichlorobenzoate](/img/structure/B2405769.png)


![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2405774.png)
![Oxiran-2-yl-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone](/img/structure/B2405775.png)


![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2405779.png)
![ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate](/img/structure/B2405780.png)

